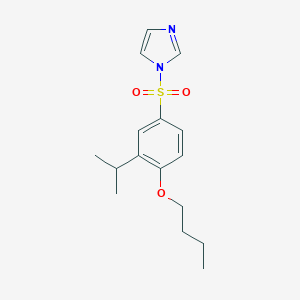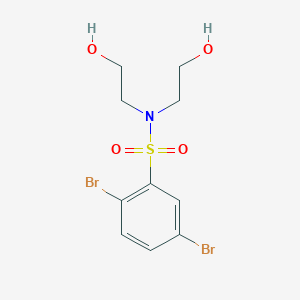
butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether, also known as BIIPES, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. In particular, butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether has been shown to inhibit the activity of the proteasome, a protein complex that plays a critical role in the degradation of cellular proteins.
Biochemical and Physiological Effects:
butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of cancer cells. butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether has also been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, suggesting that it may have potential applications in the treatment of inflammatory diseases and conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether has been shown to exhibit potent biological activity at low concentrations, making it a useful tool for studying protein-protein interactions and enzyme activity. However, one limitation of butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Orientations Futures
There are several future directions for research on butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether. One area of interest is the development of new anticancer drugs based on the structure of butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether. Another area of interest is the study of the role of butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether in regulating protein degradation and turnover in cells. Additionally, butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether could be used as a building block for the synthesis of new materials with unique properties. Finally, further studies are needed to fully understand the mechanism of action of butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether and its potential applications in various fields.
Méthodes De Synthèse
Butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether can be synthesized through a multi-step process that involves the reaction of 2-isopropylphenol with butyl chloroformate to produce 2-isopropylphenyl butyl carbonate. The resulting compound is then reacted with sodium hydride and 1H-imidazole-1-sulfonyl azide to yield butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether.
Applications De Recherche Scientifique
Butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether has been shown to exhibit antitumor activity and could be used as a lead compound for developing new anticancer drugs. In biochemistry, butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether has been used as a tool to study protein-protein interactions and enzyme activity. In materials science, butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether has been used as a building block for the synthesis of new materials with unique properties.
Propriétés
Nom du produit |
butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether |
|---|---|
Formule moléculaire |
C16H22N2O3S |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
1-(4-butoxy-3-propan-2-ylphenyl)sulfonylimidazole |
InChI |
InChI=1S/C16H22N2O3S/c1-4-5-10-21-16-7-6-14(11-15(16)13(2)3)22(19,20)18-9-8-17-12-18/h6-9,11-13H,4-5,10H2,1-3H3 |
Clé InChI |
SMJNUCGTOUZREL-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2C=CN=C2)C(C)C |
SMILES canonique |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2C=CN=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B273093.png)



![2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B273124.png)








